molecular formula C10H7FO2S B1587003 Methyl 4-fluoro-1-benzothiophene-2-carboxylate CAS No. 220180-55-2

Methyl 4-fluoro-1-benzothiophene-2-carboxylate

Cat. No. B1587003
M. Wt: 210.23 g/mol
InChI Key: SPZLAMSTAIFDBN-UHFFFAOYSA-N
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Description

“Methyl 4-fluoro-1-benzothiophene-2-carboxylate” is a chemical compound with the CAS Number: 220180-55-2 . It has a molecular weight of 210.23 and its IUPAC name is methyl 4-fluoro-1-benzothiophene-2-carboxylate . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 4-fluoro-1-benzothiophene-2-carboxylate” is 1S/C10H7FO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 4-fluoro-1-benzothiophene-2-carboxylate” is a solid at room temperature . It has a boiling point of 96-98 degrees Celsius .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
    • The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Fabrication of Organic Light-Emitting Diodes (OLEDs)

    • Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene-based analogs are used in the development of organic field-effect transistors (OFETs) .
  • Anti-Hepatitis C Virus Activity

    • Recently, a novel macrocyclic benzofuran compound has been discovered which has anti-hepatitis C virus activity . This compound is expected to be an effective therapeutic drug for hepatitis C disease .
  • Anti-Atherosclerotic Agents

    • 2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents . These agents help in reducing the risk of atherosclerosis, a disease in which plaque builds up inside your arteries .
  • Anti-Cancer Agents

    • A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) . The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .
  • Insecticides

    • Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides .
  • Synthesis of Anticancer Agents

    • 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .
  • Anti-Hepatitis C Virus Activity

    • A novel macrocyclic benzofuran compound has been discovered which has anti-hepatitis C virus activity . This compound is expected to be an effective therapeutic drug for hepatitis C disease .
  • Anti-Atherosclerotic Agents

    • 2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents . These agents help in reducing the risk of atherosclerosis, a disease in which plaque builds up inside your arteries .
  • Insecticides

    • Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides .

Safety And Hazards

“Methyl 4-fluoro-1-benzothiophene-2-carboxylate” is classified under GHS07 for safety . The hazard statements include H302+H312+H332;H315;H319;H335 . The precautionary statements include P261;P271;P280 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

methyl 4-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZLAMSTAIFDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382509
Record name methyl 4-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-1-benzothiophene-2-carboxylate

CAS RN

220180-55-2
Record name methyl 4-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 5.0 g (35.2 mmol) of 2,6-difluorobenzaldehyde, 2.11 g (52.8 mmol) of sodium hydride (60% pure) and 4.11 g (38.7 mmol) of methyl mercaptoacetate, 5.61 g (72.8% of theory) of the title compound are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step Two
Quantity
4.11 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 5.0 g (35.2 mmol) of 2,6-difluorobenzaldehyde, 2.11 g (52.8 mmol) of sodium hydride (60% pure) and 4.11 g (38.7 mmol) of methyl mercaptoacetate, 5.61 g (72.8% of theory) of the title compound are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step Two
Quantity
4.11 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 100 ml 3-necked round-bottomed flask, reflux condenser, thermometer adapter, gas inlet, and Teflon stirrer were oven-dried for 12 hours at 160° C. The apparatus was rapidly assembled, fitted with a thermometer, flushed with dry nitrogen gas, sealed with rubber septa, and allowed to cool to room temperature. The cooled reaction flask was charged with anhydrous dimethyl sulfoxide (40 ml), 2, 6-difluorobenzaldehyde (5 g, 35.18 mmole), anhydrous triethylamine (2.5 equivalents, 87.95 mmole, 8,952 g, 12.33 ml) and methyl thioglycolate (1.1 equivalents, 4.10 g, 38.70 mmole). The mixture was heated to 75° C. with rapid stirring. The progress of the reaction was monitored by TLC (silica, 10% dichloromethane-hexane, UV visualization). After 19 hours the reaction mixture was cooled to room temperature and poured onto an ice/water mixture (250 ml). The resulting slurry was stirred for 20 minutes, filtered, washed with cold water (2×100 ml) and dried in vacuo to give 5.76 g (78%) of methyl 4-fluorobenzo[b]thiophene-2-carboxylate. See, A. J. Bridges, A. Lee, E. C. Madukor, and C. E. Schwartz, Tetrahedron Letters, 33:7499 (1992).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.33 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
dichloromethane hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Petho, GB Szilágyi, B Mengyel, T Nagy… - … Process Research & …, 2022 - ACS Publications
… , Scheme 5) started from 2,6-difluorobenzaldehyde (STM2), the ring closure of which was carried out with methyl sulfanylacetate to give methyl 4-fluoro-1-benzothiophene-2-carboxylate …
Number of citations: 3 pubs.acs.org

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